molecular formula C16H16N2O4S B464750 N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide CAS No. 76883-68-6

N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B464750
CAS No.: 76883-68-6
M. Wt: 332.4g/mol
InChI Key: BJQIGPJHTWARON-UHFFFAOYSA-N
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Description

N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide: is a sulfonamide derivative with a molecular formula of C16H16N2O4S . This compound is characterized by the presence of an acetamide group and a sulfamoyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.

Mechanism of Action

Mode of Action

The mode of action of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Some predicted properties include a density of 14±01 g/cm³, a boiling point of 53986°C, and a water solubility at 25°C of 1225 mg/L . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-acetylbenzenesulfonamide with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural difference can result in variations in its chemical behavior and biological activity .

Properties

IUPAC Name

N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(19)13-4-3-5-15(10-13)18-23(21,22)16-8-6-14(7-9-16)17-12(2)20/h3-10,18H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIGPJHTWARON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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